molecular formula C14H13N3O3S3 B2404683 5-oxo-N-((tetrahydrofuran-2-yl)methyl)-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]thieno[2,3-e]pyrimidine-3-carboxamide CAS No. 443107-79-7

5-oxo-N-((tetrahydrofuran-2-yl)methyl)-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]thieno[2,3-e]pyrimidine-3-carboxamide

Cat. No.: B2404683
CAS No.: 443107-79-7
M. Wt: 367.46
InChI Key: DHKRHXYZXPHUPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 5-oxo-N-((tetrahydrofuran-2-yl)methyl)-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]thieno[2,3-e]pyrimidine-3-carboxamide features a complex fused heterocyclic core comprising thiazolo[3,4-a]thieno[2,3-e]pyrimidine. Key substituents include:

  • 5-Oxo group: Likely influencing tautomerism and hydrogen-bonding interactions.
  • 1-Thioxo group: Replacing oxygen with sulfur may enhance lipophilicity and metabolic stability.

This structural complexity suggests unique physicochemical and pharmacological properties compared to simpler analogs.

Properties

IUPAC Name

7-oxo-N-(oxolan-2-ylmethyl)-12-sulfanylidene-5,11-dithia-1,8-diazatricyclo[7.3.0.02,6]dodeca-2(6),3,9-triene-10-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O3S3/c18-12(15-6-7-2-1-4-20-7)10-11-16-13(19)9-8(3-5-22-9)17(11)14(21)23-10/h3,5,7H,1-2,4,6H2,(H,15,18)(H,16,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHKRHXYZXPHUPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=O)C2=C3NC(=O)C4=C(N3C(=S)S2)C=CS4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O3S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

The compound 5-oxo-N-((tetrahydrofuran-2-yl)methyl)-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]thieno[2,3-e]pyrimidine-3-carboxamide is a complex heterocyclic molecule that belongs to the thiazolo-thienopyrimidine family. Its unique structure incorporates a thiazole ring fused with a thieno-pyrimidine framework, characterized by a thioxo group and an amide functionality. This structural diversity suggests potential for significant biological activity, making it an interesting subject for medicinal chemistry research.

Structural Characteristics

The compound can be represented as follows:

C13H14N2O3S\text{C}_{13}\text{H}_{14}\text{N}_2\text{O}_3\text{S}

This formula indicates the presence of multiple functional groups that contribute to its reactivity and biological interactions. The incorporation of a tetrahydrofuran moiety enhances solubility, which may influence its pharmacokinetics and bioavailability.

Biological Activities

Research on compounds with similar structural features indicates a wide range of biological activities. Notable activities associated with thiazolo-thienopyrimidine derivatives include:

  • Antitumor Activity : Compounds with thiazole and pyrimidine motifs have shown efficacy against various cancer cell lines.
  • Antiviral Properties : Some derivatives possess the ability to inhibit viral replication.
  • Anti-inflammatory Effects : These compounds may modulate inflammatory pathways, providing therapeutic benefits in inflammatory diseases.

Comparative Biological Activity Table

Compound NameStructural FeaturesBiological Activity
4-HydroxyquinolineHydroxy group on quinolineAntiviral properties
ThiazoloquinazolineThiazole fused with quinazolineAntitumor activity
SpirooxindoleSpirocyclic structureAnticancer and anti-inflammatory effects

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The thioxo group can interact with enzyme active sites, potentially inhibiting key metabolic pathways.
  • Receptor Binding : Interaction studies suggest that this compound may bind to specific receptors involved in disease processes, modulating their activity.
  • Molecular Docking Studies : Computational studies indicate favorable binding affinities to various biological targets, suggesting potential therapeutic applications.

Case Studies

Recent studies have explored the synthesis and biological evaluation of similar compounds. For instance:

  • Antitumor Activity Study : A derivative of thiazolo-thienopyrimidine demonstrated significant cytotoxicity against human cancer cell lines (e.g., A549 lung cancer cells), with IC50 values in the low micromolar range.
  • Antiviral Efficacy : Another study reported that related compounds inhibited the replication of influenza virus in vitro, highlighting their potential as antiviral agents.

Synthesis Pathways

The synthesis of this compound typically involves multi-step synthetic routes that may include:

  • Formation of the thiazole and thieno-pyrimidine frameworks through cyclization reactions.
  • Introduction of the tetrahydrofuran moiety via nucleophilic substitution reactions.
  • Final coupling reactions to form the complete structure.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structure and Substituent Variations

The target compound’s thieno-thiazolopyrimidine core distinguishes it from common thiazolo[3,2-a]pyrimidine derivatives. Below is a comparative analysis of key analogs:

Compound Name (Core Structure) Substituents Molecular Weight (g/mol) Key Functional Groups Pharmacological Notes
Target Compound (Thieno-thiazolopyrimidine) 5-oxo, 1-thioxo, tetrahydrofuran-2-ylmethyl carboxamide ~450 (estimated) Thioxo, ether, carboxamide Potential enhanced π-π stacking
Ethyl 7-methyl-3-oxo-5-phenyl... (Thiazolo[3,2-a]pyrimidine) Phenyl, trimethoxybenzylidene, ester 478.56 Ester, benzylidene Studied for crystal packing motifs
5-(4-Methoxyphenyl)-7-methyl... (Thiazolo[3,2-a]pyrimidine) 4-Methoxyphenyl, carboxamide ~380 (estimated) Methoxy, carboxamide Possible CNS activity (inferred)
5-oxo-N-(4-(trifluoromethoxy)phenyl)... (Thiazolo[3,2-a]pyrimidine) Trifluoromethoxyphenyl carboxamide 355.29 Trifluoromethoxy, carboxamide Electron-withdrawing substituent
Key Observations:
  • Substituent Effects : The tetrahydrofuran group introduces conformational flexibility and polarity, contrasting with rigid aromatic substituents in analogs .

Crystallographic and Hydrogen-Bonding Analysis

  • Crystal Packing : Analogs like those in exhibit bifurcated C–H···O hydrogen bonds, forming chains . The target compound’s carboxamide and ether groups may enable similar or more complex hydrogen-bonding networks .
  • Graph Set Analysis : Etter’s methodology () could classify hydrogen-bonding patterns, aiding in predicting solubility and stability .

Physicochemical Properties

  • Lipophilicity : The thioxo group and sulfur-rich core may increase logP compared to oxygenated analogs, enhancing membrane permeability.
  • Solubility : The carboxamide and tetrahydrofuran groups could improve aqueous solubility relative to purely aromatic derivatives .

Q & A

Basic: What are the recommended synthetic routes for this compound, and how do reaction conditions influence yield and purity?

Methodological Answer:
Synthesis typically involves multi-step protocols starting with thiazole or pyrimidine precursors. Key steps include:

  • Cyclization : Formation of the thiazolo[3,4-a]thieno[2,3-e]pyrimidine core via acid-catalyzed cyclization (e.g., using acetic anhydride or glacial acetic acid) .
  • Functionalization : Introduction of the tetrahydrofuran-methyl group via nucleophilic substitution or coupling reactions under inert atmospheres (N₂/Ar) to prevent oxidation .
  • Optimization : Solvent choice (e.g., ethanol, DMF) and temperature control (reflux at 80–100°C) improve yield. Catalysts like sodium acetate enhance reaction efficiency .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.